molecular formula C15H13F3N2O2S B11823533 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide

Cat. No.: B11823533
M. Wt: 342.3 g/mol
InChI Key: AMYZVZVMZNSZRO-UHFFFAOYSA-N
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Description

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is an organic compound with the molecular formula C14H12F3NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfonamide groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYZVZVMZNSZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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